



# **BKM120 Technical Support Center:** Troubleshooting Off-Target Effects

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Compound of Interest		
Compound Name:	BKM1740	
Cat. No.:	B1667128	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of BKM120, a pan-class I PI3K inhibitor, particularly when used at high concentrations.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary off-target effect of BKM120 at high concentrations?

A1: At concentrations significantly higher than those required for PI3K inhibition (typically >1 µM), BKM120 has been shown to directly bind to tubulin and inhibit microtubule dynamics.[1][2] [3][4] This interference with microtubule function is a well-documented off-target effect.

Q2: At what concentration do the off-target effects of BKM120 become apparent?

A2: Off-target effects of BKM120, specifically the inhibition of microtubule dynamics, generally manifest at concentrations above 1  $\mu$ M in in vitro settings.[2] These concentrations are approximately 5- to 10-fold higher than what is needed to achieve half-maximal inhibition of PI3K signaling.[1][2]

Q3: How can I differentiate between on-target PI3K inhibition and off-target effects in my experiments?

A3: To distinguish between on-target and off-target effects, it is crucial to perform doseresponse studies and use appropriate concentration ranges. On-target PI3K inhibition, such as







decreased phosphorylation of Akt, should occur at much lower concentrations than the off-target effects on microtubules.[2] Comparing BKM120's effects with other PI3K inhibitors that do not share its off-target profile, like GDC-0941, can also help isolate PI3K-specific activities. [1]

Q4: What are the cellular consequences of BKM120's off-target activity?

A4: The inhibition of microtubule dynamics by high concentrations of BKM120 leads to a robust G2/M phase cell cycle arrest.[1][2] This can ultimately result in mitotic catastrophe and cell death, independent of the cell's PI3K pathway dependency.[1][5]

Q5: Besides tubulin, are there other known off-targets for BKM120?

A5: While BKM120 is highly selective for class I PI3K isoforms over other protein kinases, some initial screenings showed potential inhibition of EphA2 and FGFR2 at 1  $\mu$ M.[6] However, these findings were not substantiated in subsequent cellular autophosphorylation assays.[6] BKM120 does not significantly inhibit class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases.[6][7]

## **Troubleshooting Guide**



Observed Problem	Potential Cause	Recommended Action
Unexpected cell death in PI3K-independent cell lines.	The concentration of BKM120 used may be high enough to induce off-target effects on microtubule dynamics, leading to cell death irrespective of PI3K pathway activation.[1][2]	Perform a dose-response experiment to determine the IC50 for cell viability and compare it to the IC50 for PI3K pathway inhibition (e.g., p-Akt levels). If the values are significantly different, consider using a lower concentration of BKM120 that is more selective for PI3K.
Cells are arrested in the G2/M phase of the cell cycle.	High concentrations of BKM120 are known to cause a G2/M arrest due to the disruption of microtubule function.[1][2][8]	To confirm that the observed G2/M arrest is an off-target effect, test a lower concentration of BKM120. If the G2/M arrest is diminished or absent at lower concentrations while PI3K inhibition is maintained, the effect is likely off-target. You can also use a different PI3K inhibitor with a distinct chemical structure as a control.
Inconsistent or unexpected phenotypic results at higher concentrations.	The observed phenotype may be a combination of both ontarget PI3K inhibition and offtarget effects on microtubules, complicating data interpretation.[2]	Carefully select BKM120 concentrations to ensure that any observed effects can be correctly attributed to PI3K inhibition. It is recommended to use the lowest concentration that effectively inhibits the PI3K pathway.[2]

# **Quantitative Data Summary**

Table 1: In Vitro Inhibitory Activity of BKM120



Target	IC50 (nM)	Target Class	Notes
p110α	52	Class I PI3K	
p110β	166	Class I PI3K	
p110δ	116	Class I PI3K	
р110у	262	Class I PI3K	_
Vps34	>2000	Class III PI3K	Significantly less potent.[6][9]
mTOR	>5000	Class IV PI3K	Does not significantly inhibit.[6][9]
DNA-PK	>5000	Class IV PI3K	Does not significantly inhibit.[6][9]
ΡΙ4Κβ	>25000	Lipid Kinase	Little to no activity.[5]

## **Experimental Protocols**

1. Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of BKM120 against PI3K isoforms.

- Objective: To measure the concentration of BKM120 required to inhibit 50% of the kinase activity (IC50) in a cell-free system.
- Materials:
  - Recombinant PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\delta$ /p85 $\delta$ , p110 $\gamma$ )
  - BKM120 dissolved in DMSO
  - Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl<sub>2</sub>, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS)



- Substrate: 1-α-phosphatidylinositol (PI)
- ATP
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
- 384-well plates
- Procedure:
  - Prepare serial dilutions of BKM120 in DMSO.
  - $\circ$  Add a small volume (e.g., 1.25 µL) of the BKM120 dilutions to the wells of a 384-well plate.
  - Prepare a reaction mixture containing the PI3K enzyme and PI substrate in the assay buffer.
  - Add the reaction mixture to the wells containing BKM120.
  - Initiate the kinase reaction by adding ATP to each well.
  - Incubate the plate at room temperature until approximately 50% of the ATP is consumed in the control (DMSO-only) wells.
  - Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
  - Measure luminescence using a plate reader.
  - Calculate the percent inhibition for each BKM120 concentration and determine the IC50 value by fitting the data to a dose-response curve.
- 2. Tubulin Polymerization Assay

This protocol describes a method to assess the effect of BKM120 on tubulin polymerization.

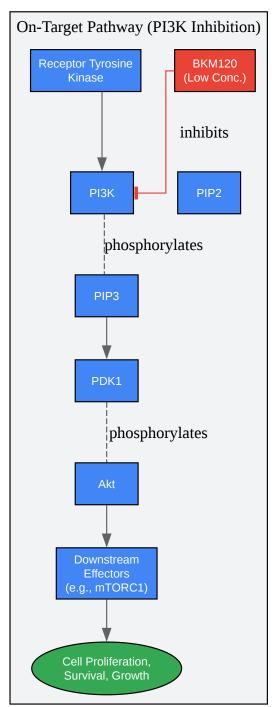
- Objective: To determine if BKM120 inhibits the polymerization of purified tubulin in vitro.
- Materials:

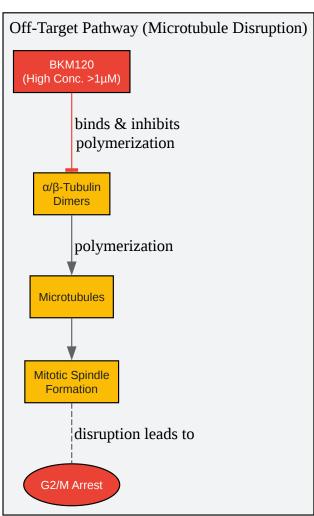


- Purified tubulin (>99% pure)
- BKM120, Nocodazole (positive control), GDC-0941 (negative control) dissolved in DMSO
- GTP
- Polymerization buffer
- Procedure:
  - Mix purified tubulin with the test compounds (BKM120, nocodazole, GDC-0941) at various concentrations in the presence of GTP.
  - Incubate the mixture under conditions that promote tubulin polymerization (e.g., 37°C).
  - Monitor the rate of tubulin polymerization over time by measuring the change in absorbance or fluorescence.
  - Compare the polymerization curves of BKM120-treated samples to the controls to determine if BKM120 inhibits tubulin polymerization.[1]

#### **Visualizations**



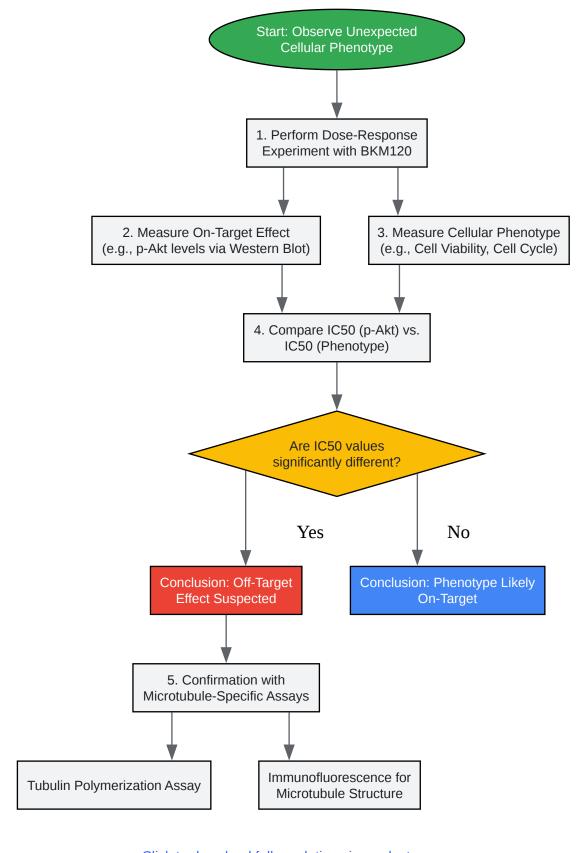




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Caption: On- and off-target pathways of BKM120.





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Caption: Troubleshooting workflow for BKM120 off-target effects.



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